molecular formula C12H14BrFO B13644166 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene

Cat. No.: B13644166
M. Wt: 273.14 g/mol
InChI Key: YEJJHEDEAOUTDG-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 3-position and a brominated ethyl ether group at the 1-position. The ethyl chain contains a bromine atom at the β-carbon and a cyclopropylmethoxy group at the α-carbon.

Properties

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C12H14BrFO/c13-7-12(15-8-9-4-5-9)10-2-1-3-11(14)6-10/h1-3,6,9,12H,4-5,7-8H2

InChI Key

YEJJHEDEAOUTDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(CBr)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Key Features Reference
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene 3-fluoro, 2-bromo-1-(cyclopropylmethoxy)ethyl Bulky cyclopropane ring; moderate steric hindrance -
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-fluorobenzene 3-fluoro, 2-bromo-1-(trifluoroethoxy)ethyl Electron-withdrawing CF3 group; increased lipophilicity
1-Bromo-3-(2-bromo-2-fluorovinyl)benzene 3-bromo, 2-bromo-2-fluorovinyl Conjugated double bond; high reactivity in addition reactions
4-[2-(Cyclopropylmethoxy)ethyl]phenol 4-hydroxy, 2-(cyclopropylmethoxy)ethyl Phenolic -OH group; acidic and polar
Betaxolol Hydrochloride Cyclopropylmethoxyethyl-phenoxy, isopropylamino-propanol Pharmacologically active β-blocker; stable ether linkage in vivo
Key Observations:
  • Steric Hindrance : The cyclopropylmethoxy group introduces moderate steric bulk, which may slow down nucleophilic attacks at the β-bromo position compared to less hindered analogues .
  • Reactivity : Bromo-fluorovinyl compounds () exhibit high reactivity due to conjugated double bonds, achieving synthesis yields up to 93% via Wittig-like reactions . In contrast, brominated ethyl ethers (e.g., the target compound) may require milder conditions to avoid ether cleavage.

Physicochemical Properties

  • Acidity/Solubility: The phenolic -OH group in 4-[2-(cyclopropylmethoxy)ethyl]phenol () confers water solubility (~20 mg/mL) and acidity (pH 4.5–6.5), whereas the target compound’s fluorine and ether groups render it more lipophilic .
  • Thermal Stability : Betaxolol Hydrochloride undergoes drying at 65°C under vacuum without decomposition, indicating that the cyclopropylmethoxy ether linkage is thermally stable .

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